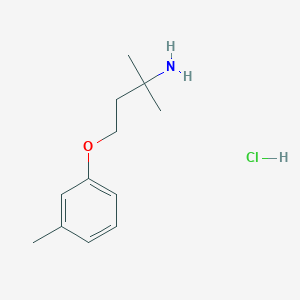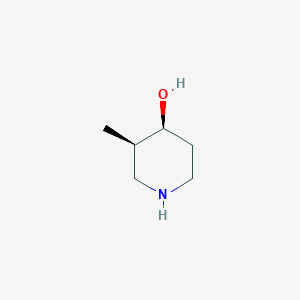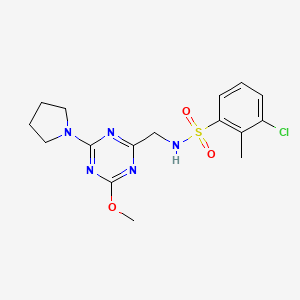
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile, also known as 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of nicotinonitrile, which is a naturally occurring compound found in plants, and it has been studied for its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
Analytical Methodologies
Research on similar chlorophenyl compounds has led to advancements in analytical methodologies. For instance, a study developed a high-performance liquid-chromatographic assay for chlorophenoxy and benzonitrile herbicides, which could potentially be adapted for analyzing compounds like 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile, aiding in the diagnosis of acute poisoning (Flanagan & Ruprah, 1989). Such methodologies are crucial for environmental monitoring and forensic investigations.
Material Science and Fluorescence Applications
In material science, the synthesis and characterization of similar compounds have been explored for their thermal stability and fluorescent properties. For example, a compound with a similar structure exhibited strong blue fluorescence and high thermal stability up to 300°C, suggesting potential applications in fluorescent materials and thermal resistant coatings (Suwunwong, Chantrapromma, & Fun, 2013). These characteristics are valuable in developing new materials for optoelectronic devices and high-temperature applications.
Environmental Monitoring and Remediation
Research on chlorophenyl compounds also extends to environmental monitoring and remediation. Studies on the degradation pathways and adsorption mechanisms of chlorophenols have highlighted the importance of such compounds in understanding environmental pollution and developing strategies for water treatment. For instance, graphene oxide has been investigated as an effective adsorbent for the removal of chlorophenol-based environmental hormones, indicating a possible application area for similar chlorophenyl compounds in purifying water contaminated with toxic organic pollutants (Wei et al., 2019).
Photocatalysis for Pollution Mitigation
The use of graphitic carbon nitride-based nanocomposites for the photocatalytic degradation of chlorophenol pollutants showcases another research avenue related to compounds like 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile. Such studies demonstrate the compound's relevance in developing advanced materials for environmental cleanup, particularly in treating industrial wastewater and mitigating organic pollutants (Akintunde et al., 2022).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2O/c19-12-4-1-10(2-5-12)13-8-17(23-18(24)14(13)9-22)11-3-6-15(20)16(21)7-11/h1-8H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKWPTTXRVDXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=C2)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate](/img/structure/B2895477.png)
![2-Chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2895480.png)
![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)
![2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2895483.png)



![4-Iodo-1H-benzo[d][1,2,3]triazole](/img/structure/B2895489.png)
![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)


![4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2895496.png)